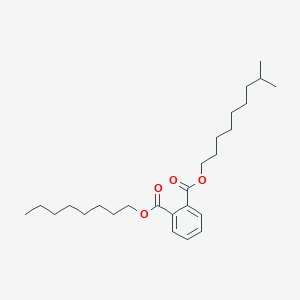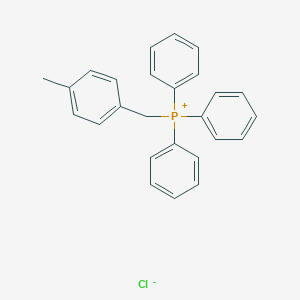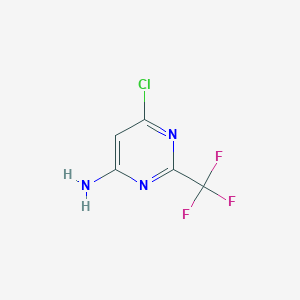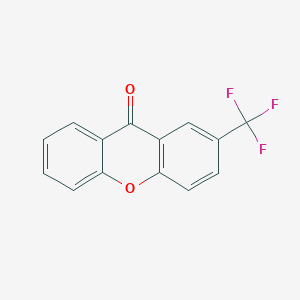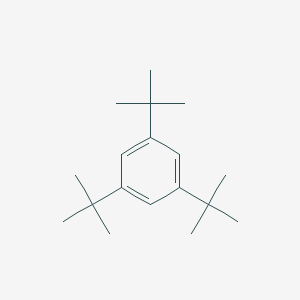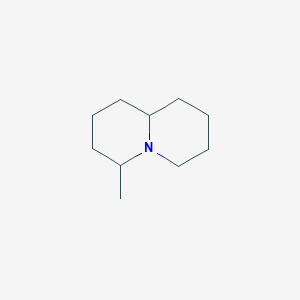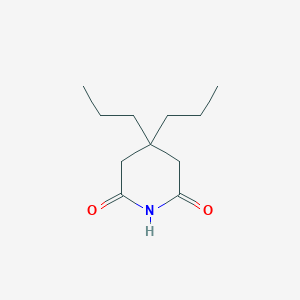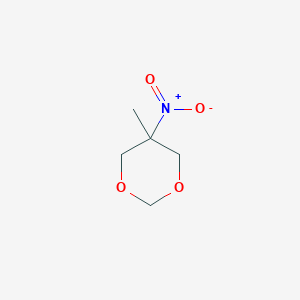
5-Methyl-5-nitro-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
5-Methyl-5-nitro-1,3-dioxane is a chemical compound with the molecular formula C5H9NO4 . It is a type of 1,3-dioxane compound . These compounds are involved in industrial processes as by-products, when used as solvents, or as reagents in synthesis processes in fine organic chemistry .
Synthesis Analysis
The synthesis of 5-Methyl-5-nitro-1,3-dioxane has been studied computationally . The study involved the thermal decomposition reaction of 5-nitro-5-R-1,3-dioxane compounds, with R = H, Br, and CH3 . Computational calculations were performed with M06-2X, MPWB1K, PBE0, and ωB97X-D functionals, and 6–311+G(d,p) basis set in gas phase and also in solution with DMSO, at different temperatures .Molecular Structure Analysis
The molecular structure of 5-Methyl-5-nitro-1,3-dioxane has been represented in a computational study . The study proposed two different reaction mechanisms for the thermal decomposition of the compound .Chemical Reactions Analysis
The chemical reactions of 5-Methyl-5-nitro-1,3-dioxane involve thermal decomposition . The kinetic and thermodynamic data obtained indicate a favoring of the reaction when the molecule presents substituent groups in position 5 and when carried out in DMSO .Propriétés
Numéro CAS |
1194-36-1 |
|---|---|
Nom du produit |
5-Methyl-5-nitro-1,3-dioxane |
Formule moléculaire |
C5H9NO4 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
5-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C5H9NO4/c1-5(6(7)8)2-9-4-10-3-5/h2-4H2,1H3 |
Clé InChI |
AENNTASTLOXXMY-UHFFFAOYSA-N |
SMILES |
CC1(COCOC1)[N+](=O)[O-] |
SMILES canonique |
CC1(COCOC1)[N+](=O)[O-] |
Autres numéros CAS |
1194-36-1 |
Synonymes |
5-METHYL-5-NITRO-1,3-DIOXANE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

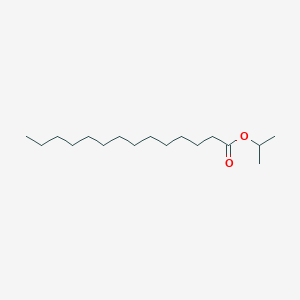
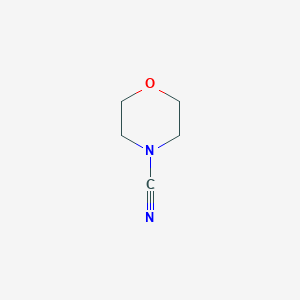
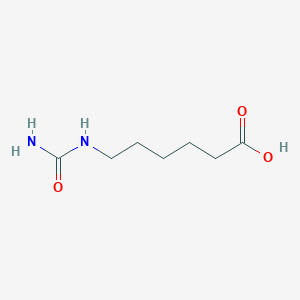
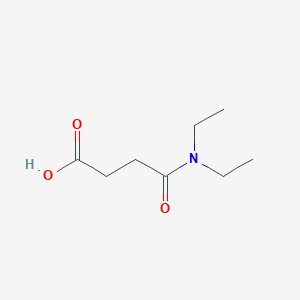
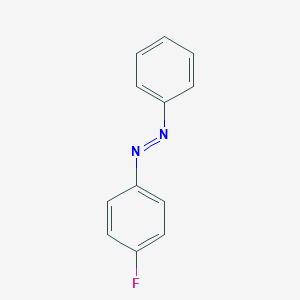
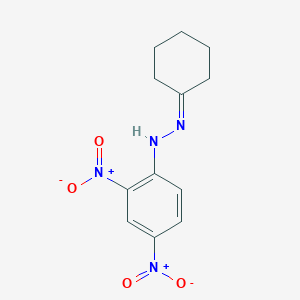
![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
